1-methoxyisoquinoline-6-carboxylic acid 1-methoxyisoquinoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1368050-12-7
VCID: VC11648069
InChI:
SMILES:
Molecular Formula: C11H9NO3
Molecular Weight: 203.2

1-methoxyisoquinoline-6-carboxylic acid

CAS No.: 1368050-12-7

Cat. No.: VC11648069

Molecular Formula: C11H9NO3

Molecular Weight: 203.2

Purity: 95

* For research use only. Not for human or veterinary use.

1-methoxyisoquinoline-6-carboxylic acid - 1368050-12-7

Specification

CAS No. 1368050-12-7
Molecular Formula C11H9NO3
Molecular Weight 203.2

Introduction

Structural and Molecular Characteristics

The core structure of 1-methoxyisoquinoline-6-carboxylic acid consists of an isoquinoline ring system—a bicyclic framework comprising a benzene ring fused to a pyridine ring. The methoxy (-OCH3_3) and carboxylic acid (-COOH) substituents at positions 1 and 6, respectively, introduce electronic and steric effects that influence its reactivity. The methoxy group donates electron density via resonance, while the carboxylic acid provides a site for hydrogen bonding and salt formation.

Key Molecular Properties

PropertyValue
Molecular FormulaC11H9NO3\text{C}_{11}\text{H}_{9}\text{NO}_{3}
Molar Mass203.19 g/mol
CAS Registry Number1368050-12-7
Hazard ClassificationH302, H315, H319, H335

The compound’s planar structure facilitates π-π stacking interactions, which are critical in biological target binding. Computational models predict a dipole moment of approximately 3.2 Debye, reflecting its polar nature due to the carboxylic acid group .

Synthetic Approaches

While detailed synthetic protocols are proprietary, industrial production typically involves multi-step sequences starting from commercially available isoquinoline precursors. A generalized route may include:

  • Functionalization of Isoquinoline: Nitration or halogenation at specific positions to introduce reactive sites.

  • Methoxy Group Installation: Nucleophilic substitution or Ullmann-type coupling to attach the methoxy group.

  • Carboxylic Acid Introduction: Oxidation of a methyl or aldehyde group at the 6-position, often using potassium permanganate (KMnO4\text{KMnO}_4) or Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) .

Critical challenges include regioselectivity in substitution reactions and minimizing side products during oxidation. Industrial processes employ continuous flow reactors to enhance yield and purity .

Research Applications

Material Science

The compound’s aromatic system and functional groups make it a candidate for organic semiconductors. Theoretical studies suggest a bandgap of ~3.1 eV, suitable for photovoltaic applications .

Analytical Chemistry

As a chromatographic standard, it aids in the quantification of isoquinoline alkaloids in plant extracts via HPLC-UV methods.

Comparison with Structural Analogs

CompoundSubstituentsKey Differences
6-Methoxyisoquinoline-1-carboxylic acidMethoxy at 6, COOH at 1Altered electronic distribution affects dipole moment and solubility.
1-Chloro-6-methoxyisoquinoline-4-carboxylic acidCl at 1, COOH at 4Chlorine increases electrophilicity, altering reactivity in coupling reactions.

The 1-methoxy-6-carboxylic acid configuration optimizes hydrogen-bonding capacity compared to positional isomers, making it preferable for coordination chemistry .

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